Cyanoacetylurea
Overview
Description
Cyanoacetylurea is a chemical compound involved in various synthetic and chemical reactions. Its unique properties make it a subject of interest in the synthesis of more complex chemical structures, such as 6-aminouracils and other organic compounds (Chavan, Shelke, & Degani, 2013).
Synthesis Analysis
Cyanoacetylurea can be synthesized via a one-pot carboxylic acid-catalyzed process from amines and potassium cyanate, leading to efficient and rapid cyclization in specific solvents. This method offers advantages such as better yield, shorter reaction time, and easy workup (Chavan, Shelke, & Degani, 2013).
Molecular Structure Analysis
The molecular structure of cyanoacetylurea derivatives, such as those formed with tungsten pentacarbonyl, has been determined through X-ray diffraction methods, revealing their crystalline forms and space groups (Darensbourg, Atnip, & Reibenspies, 1992).
Chemical Reactions and Properties
Cyanoacetylurea undergoes various chemical reactions, including its role as an intermediate in the formation of pyrimidines from cyanoacetylene and cyanate, indicative of its importance in prebiotic chemistry (Ferris, Sanchez, & Orgel, 1968).
Physical Properties Analysis
The physical properties of cyanoacetylurea derivatives have been studied, showing that they can possess high molecular weights and stereoregularity, influencing their solubility and thermal stability (Tang, Kong, Wan, & Feng, 1997).
Chemical Properties Analysis
Cyanoacetylurea and its derivatives exhibit varied chemical properties based on their structure and synthesis method. Their reactivity and interactions with other chemical species are essential for synthesizing heterocyclic compounds and exploring new chemical pathways (Hosseini & Bayat, 2018).
Scientific Research Applications
Electron Spin Resonance in X-Irradiated Crystals : Cyanoacetylurea crystals, when irradiated with x-ray, form radical species. These include a π-electron radical and a σ-electron radical, which have implications for understanding radical formation and stability in irradiated compounds (Lau & Lin, 1969).
Synthesis and Cyclization to 6-Aminouracils : A one-pot, carboxylic acid-catalyzed synthesis of cyanoacetylureas has been achieved. This process involves generating ureas from amines and potassium cyanate, followed by a reaction with cyanoacetic acid, demonstrating the chemical versatility of cyanoacetylurea (Chavan, Shelke, & Degani, 2013).
Thermal Stabilizer for Poly(vinyl chloride) : Cyanoacetylurea has been found to be an effective thermal stabilizer for Poly(vinyl chloride) (PVC), surpassing traditional stabilizers like calcium stearate and zinc stearate. This highlights its potential as a novel organic thermal stabilizer for PVC applications (Ye et al., 2022).
Cyanide Detoxification in Arthropods : A study on arthropods feeding on cyanogenic plants revealed a gene horizontally transferred from bacteria, enabling them to detoxify plant-produced cyanide. This gene, related to the synthesis of β-cyanoalanine, exemplifies the role of cyanoacetylurea in biological detoxification processes (Wybouw et al., 2014).
New Uracil Derivatives as Antioxidants for Natural Rubber : Cyanoacetylurea was used in the synthesis of new uracil derivatives, which were evaluated as antioxidants in natural rubber mixes. This demonstrates its utility in the development of new materials with improved properties (Yakout & El-Sabbagh, 2007).
Biofuel Cell-Based Self-Powered Sensing Platform : A study utilized a biofuel cell for L-cysteine detection, indicating the potential role of cyanoacetylurea in developing sensitive, cost-effective, and environmentally-friendly sensing platforms (Hou, Fan, Lang, & Liu, 2015).
properties
IUPAC Name |
N-carbamoyl-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(6)9/h1H2,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGRPCPCQQPZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061697 | |
Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(aminocarbonyl)-2-cyano- | |
CAS RN |
1448-98-2 | |
Record name | N-(Aminocarbonyl)-2-cyanoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Cyanoacetyl)urea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-carbamoyl-2-cyanoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Carbamoyl-2-cyanoacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3689A6A46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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